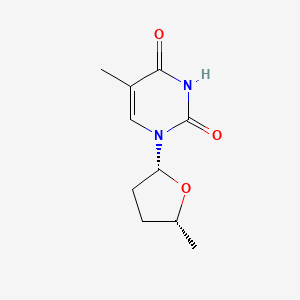

3',5'-Dideoxythymidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29108-89-2 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-methyl-1-[(2R,5R)-5-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O3/c1-6-5-12(10(14)11-9(6)13)8-4-3-7(2)15-8/h5,7-8H,3-4H2,1-2H3,(H,11,13,14)/t7-,8-/m1/s1 |

InChI Key |

JIQLAAKADXSVTE-HTQZYQBOSA-N |

SMILES |

CC1CCC(O1)N2C=C(C(=O)NC2=O)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)N2C=C(C(=O)NC2=O)C |

Canonical SMILES |

CC1CCC(O1)N2C=C(C(=O)NC2=O)C |

Synonyms |

3',5'-dideoxythymidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 ,5 Dideoxythymidine

Classical Synthetic Routes for 3',5'-Dideoxythymidine and its Precursors

The synthesis of this compound and related dideoxynucleosides has historically involved multi-step chemical processes. A common strategy begins with a naturally occurring nucleoside, such as thymidine (B127349), and involves the deoxygenation of the 3'- and 5'-hydroxyl groups. One established method for deoxygenation is the Barton-McCombie reaction. researchgate.net Other classical approaches may involve the formation of anhydro nucleosides as intermediates. For instance, the synthesis of 3'-deoxy-3'-thiothymidine, a related analog, has been achieved through the ring-opening of a 2,3'-anhydronucleoside with a thiobenzoate. nih.gov

The synthesis of precursors often involves protecting group chemistry to selectively modify specific positions on the sugar moiety and the nucleobase. For example, the synthesis of β-2'-deoxyribonucleosides has utilized a strategy where an ester group at the C2' position acts as both a directing group for glycosylation and a precursor for deoxygenation. orgsyn.org The preparation of key intermediates, such as 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine from thymine (B56734), is a crucial step in many synthetic pathways. orgsyn.org

Sustainable and Environmentally Conscious Protocols for Dideoxynucleoside Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of dideoxynucleosides. mdpi.comnih.gov These "green" approaches aim to reduce the use of hazardous reagents and minimize waste generation. mdpi.comnih.govhuarenscience.comhuarenscience.com

A notable advancement is the replacement of toxic and difficult-to-remove reagents in radical deoxygenation reactions. For instance, the hazardous tin reagent, tributyltin hydride (Bu₃SnH), has been successfully substituted with the more environmentally benign tris(trimethylsilyl)silane (B43935) [(Me₃Si)₃SiH]. researchgate.netmdpi.comnih.gov Similarly, the potentially explosive radical initiator azobisisobutyronitrile (AIBN) has been replaced with the safer alternative 1,1′-azobis(cyclohexanecarbonitrile) (ACHN). researchgate.netmdpi.comnih.gov

Regio- and Stereoselective Synthesis of this compound Analogs

The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. Therefore, the development of regio- and stereoselective synthetic methods is of paramount importance.

Enzymatic catalysis has proven to be a powerful tool for achieving high regioselectivity in the modification of nucleosides. For example, Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate the 5'-hydroxyl group over the 3'-hydroxyl group of thymidine. researchgate.net Similarly, Burkholderia cepacia lipase (PS IM) has demonstrated high regioselectivity for the 3'-hydroxyl group of nucleosides. researchgate.net Computational modeling can be employed to understand the basis of this selectivity, often revealing that specific binding orientations within the enzyme's active site favor reaction at one position over another. researchgate.net

Stereoselective glycosylation is another critical step in the synthesis of many nucleoside analogs. A highly stereoselective glycosylation of a 2-(phenylselenenyl)-2,3-dideoxyribose derivative with thymine has been reported for the synthesis of 3'-deoxy-2',3'-didehydrothymidine and 3'-deoxythymidine (B150655). acs.org The stereoselective synthesis of P-homochiral oligo(thymidine methanephosphonates) has also been achieved through the stereospecific reaction of P-chiral nucleotide components. nih.gov These methods allow for the precise control of the three-dimensional structure of the final product, which is crucial for its intended biological function.

Chemical Modification Strategies for Enhanced Research Utility

To expand the research applications of this compound, various chemical modifications are employed. These modifications can introduce new functionalities, improve cellular uptake, or enable detection and tracking of the molecule.

Phosphorylated Derivatives and Their Synthesis (e.g., 5'-Triphosphate)

In many biological systems, nucleosides must be converted to their 5'-triphosphate form to be active. The synthesis of these phosphorylated derivatives is therefore a key area of research. The phosphorylation of nucleoside analogs can be a challenging process, and the efficiency of each phosphorylation step can vary significantly. For instance, with 3'-azido-3'-deoxythymidine (AZT), the conversion of the monophosphate to the diphosphate (B83284) by thymidylate kinase is the rate-limiting step. nih.govmpg.de

Chemical synthesis of nucleoside triphosphates often involves the coupling of the nucleoside with a phosphate (B84403) donor. trilinkbiotech.com For example, 3'-azido-3'-deoxythymidine-5'-phosphonate has been synthesized and subsequently converted to its triphosphate and triphosphate mimics. nih.govacs.orgacs.org These mimics can contain modifications in the phosphate chain, such as β,γ-difluoromethylene or β,γ-dichloromethylene groups, to alter their stability and biological activity. nih.gov The inhibition of DNA polymerases by dideoxythymidine 5'-triphosphate (ddTTP) is a key mechanism of action, and understanding the kinetics of this inhibition is crucial for its application in research. nih.gov

| Derivative | Synthetic Approach | Key Features |

| This compound 5'-Triphosphate | Chemical phosphorylation of the corresponding nucleoside. | Active form for inhibition of DNA polymerases. nih.gov |

| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | Cellular or chemical phosphorylation of AZT. nih.gov | Potent inhibitor of HIV reverse transcriptase. nih.gov |

| 5'-Triphosphate Mimics | Condensation of nucleoside 5'-phosphonates with pyrophosphate mimics. nih.gov | Can exhibit altered stability and inhibitory properties. nih.gov |

Prodrug Approaches for Intracellular Delivery in Research Models (e.g., 5'-O-Ester Prodrugs)

The delivery of nucleoside analogs into cells can be a significant challenge due to the polar nature of these molecules. Prodrug strategies are employed to mask the hydrophilic groups, thereby enhancing membrane permeability and facilitating intracellular delivery. A common approach is the synthesis of 5'-O-ester prodrugs. nih.govkuleuven.bemdpi.comresearcher.life

These prodrugs are designed to be cleaved by intracellular esterases, releasing the parent nucleoside or its monophosphate. nih.gov A variety of moieties have been conjugated to the 5'-hydroxyl group of nucleosides, including carboxylic acids, amino acids, and fatty acids. nih.govmdpi.comresearcher.life For example, 5'-O-fatty acyl ester derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT) have been synthesized and evaluated for their potential as anti-HIV agents. mdpi.comresearcher.life The choice of the promoiety can influence the pharmacokinetic properties of the prodrug, such as its plasma half-life and tissue distribution. oup.com The ProTide approach is another sophisticated prodrug strategy that delivers nucleoside monophosphates intracellularly by masking the phosphate group with an aromatic group and an amino acid ester. acs.orgcardiff.ac.uk

| Prodrug Type | Conjugated Moiety | Rationale |

| 5'-O-Carboxylic Ester | Cyclic or aliphatic carboxylic acids, amino acids. nih.gov | Increased lipophilicity for enhanced cell membrane penetration. nih.gov |

| 5'-O-Fatty Acyl Ester | Myristic acid, dodecanoic acid derivatives. mdpi.comresearcher.life | Improved cellular uptake and potential for targeted delivery. mdpi.com |

| ProTide | Aryl phosphoramidate (B1195095). acs.org | Efficient intracellular delivery of the nucleoside monophosphate. acs.org |

Conjugation with Reporter Molecules (e.g., Fluorescent Dyes, Amino-functionalized Analogs)

For various research applications, such as cellular imaging and biochemical assays, it is necessary to conjugate this compound and its analogs with reporter molecules. This is often achieved by first synthesizing a derivative with a reactive functional group, such as an amino group.

The synthesis of amino-functionalized analogs, like 3'-amino-3'-deoxythymidine (B22303) and 5'-amino-5'-deoxythymidine (B1215968), has been well-established. nih.govnih.gov These amino groups can then serve as a handle for the attachment of other molecules. For instance, fluorescent dyes can be conjugated to these amino-functionalized nucleosides to create probes for tracking their localization and interactions within cells. mdpi.com The synthesis of oligonucleotides containing these aminodeoxythymidine units has also been described, which can be used to create labeled DNA probes with unique properties. oup.com

| Modification | Functional Group | Application |

| Amino-functionalization | 3'- or 5'-amino group. nih.govnih.gov | Provides a reactive site for conjugation. oup.com |

| Fluorescent Labeling | Conjugation of a fluorescent dye (e.g., FAM). mdpi.com | Enables visualization and tracking in cellular and biochemical studies. mdpi.com |

| Oligonucleotide Incorporation | Incorporation into synthetic DNA strands. oup.com | Creation of labeled probes for hybridization-based assays. oup.com |

Synthesis of Modified Internucleoside Linkages for Oligonucleotide Research

The modification of the internucleoside linkage in oligonucleotides is a cornerstone of therapeutic nucleic acid development, primarily aimed at conferring resistance to degradation by nucleases. nih.gov Since the natural phosphodiester bond is the primary site of nuclease recognition, altering this linkage is paramount for the stability and efficacy of oligonucleotide-based drugs. nih.gov this compound and its amino-substituted precursors, such as 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine, are key starting materials for synthesizing these nuclease-resistant backbones. researchgate.netoup.comoup.com

Several synthetic strategies have been developed to replace the natural phosphodiester linkage with more robust alternatives. These include phosphorothioates (PS), methylphosphonothioates (MPS), and phosphorodithioates (SPS), which exhibit enhanced stability against various phosphodiesterases. nih.gov

A notable example involves the synthesis of methanephosphonamidate linkages. Diastereomeric dithymidine methanephosphonamidates (TnpmT) can be synthesized by reacting 3'-amino-3'-deoxythymidine with 3'-O-acetylthymidin-5-yl-methanephosphonochloridate. researchgate.net These dimer building blocks are then incorporated into longer oligonucleotide chains using automated solid-phase phosphoramidite (B1245037) chemistry. researchgate.net The resulting chimeric oligonucleotides, which contain these modified linkages, demonstrate significant resistance to degradation by nuclease P1, snake venom phosphodiesterase (PDE), and 3'-exonuclease from human plasma. researchgate.net

Another approach involves creating a 5'-S-phosphorodithioate linkage, where a sulfur atom replaces the 5'-oxygen in the phosphodiester backbone. This is achieved through the S-alkylation of a nucleoside-3'-O-phosphorodithioate with a 5'-halogeno-5'-deoxynucleoside. nih.gov Dinucleotides with this modification are resistant to snake venom PDE and nuclease P1. nih.gov However, these modifications can impact the stability of the nucleic acid duplex. Oligothymidylates containing a single 5'-S-phosphorodithioate linkage form significantly weaker duplexes with their complementary strands. nih.gov

Similarly, oligonucleotides containing 3'-NHP(O)(O⁻)O-5' internucleoside links, derived from 3'-amino-3'-deoxythymidine, have been shown to form exceptionally stable complexes with complementary poly(dA) and poly(A) strands. oup.com The effect of these modifications on duplex stability (measured by the melting temperature, Tm) varies depending on the type and number of modifications introduced.

| Oligonucleotide Sequence (5' → 3') | Modification Type | Tm with RNA (°C) nih.gov | Half-life (t½) vs. SVPDE (s) nih.gov | Reference |

|---|---|---|---|---|

| d(ACACCCAATT-CTGAAAATGG) | Natural Phosphodiester (PO) | 51.2 | 44 | nih.gov |

| d(ACACCCAATT-CTGAAAATMPSGMPSG) | Methylphosphonothioate (MPS) | 47.8 | 210 | nih.gov |

| d(ACACCCAATT-CTGAAAAMPSTMPSGMPSG) | Methylphosphonothioate (MPS) | 48.0 | 264 | nih.gov |

| d(ACACCCAATT-CTGAAAMPSAMPSTMPSGMPSG) | Methylphosphonothioate (MPS) | 47.1 | 401 | nih.gov |

Integration into Complex Biomolecular Probes (e.g., Boranophosphate-Modified Analogs)

This compound and its derivatives are integral to the construction of complex biomolecular probes for diagnostics and mechanistic studies. These probes often feature modifications that confer specific functionalities, such as fluorescence or enhanced binding affinity. rsc.org

Boranophosphate-modified nucleic acids represent a significant class of such probes. In these analogs, a borane (B79455) (BH₃) group replaces a non-bridging oxygen atom in the phosphate group, creating an isoelectronic and isosteric mimic of the natural phosphodiester linkage. duke.edu These boranophosphate nucleotides (NTPαBs) can function as substrates or inhibitors for various viral polymerases, including reverse transcriptases. duke.edu The synthesis of boranophosphate prodrugs of thymidine analogs, such as 2',3'-didehydro-2',3'-dideoxythymidine 5'-(α-P-borano)-diphosphate (d4TDPαB), highlights the chemical strategies used to create these complex molecules. duke.edu This compound was synthesized and subsequently phosphorylated to yield its active triphosphate form, which was then tested as a substrate for drug-resistant HIV reverse transcriptase variants. duke.edu

The development of fluorogenic oligonucleotide probes is another area where modified nucleosides are crucial. These probes change their fluorescence properties upon binding to a specific target sequence. rsc.org To achieve this, modified phosphoramidite monomers, such as those containing alkyne and protected amine groups, are synthesized and incorporated into oligonucleotides. rsc.org These functional groups allow for the subsequent, site-specific attachment of fluorescent dyes and other moieties using click chemistry. rsc.org

Furthermore, derivatives of related compounds like 3'-azido-3'-deoxythymidine (AZT) have been conjugated to transporter molecules. researchgate.net For instance, AZT was covalently attached to a sorbitol-based transporter, creating a probe capable of crossing the blood-brain barrier and targeting mitochondria within cells. researchgate.net This demonstrates the potential of using dideoxynucleoside scaffolds to create highly specific delivery vectors and imaging agents. researchgate.net The integration of such modified nucleosides into positron emission tomography (PET) probes is an active area of research, aiming to create radiolabeled biomolecules for non-invasive imaging of biological processes in vivo. scielo.br

| Probe Type | Modification | Key Feature | Application | Reference |

|---|---|---|---|---|

| Antiviral Nucleotide Analog | Boranophosphate (α-P-borano) | Acts as a substrate/inhibitor for viral polymerases. | Probing enzyme mechanisms; potential antiviral agent. | duke.edu |

| Fluorogenic Probe | Internal AP-C3 dT with FRET reporter dye | Fluorescence emission changes upon hybridization. | Sequence-specific target recognition and diagnostics. | rsc.org |

| CNS Delivery Vector | AZT conjugated to a sorbitol transporter | Permeable to the blood-brain barrier. | Targeted drug delivery to the central nervous system. | researchgate.net |

| Squaryl Amide Linkage Oligonucleotide | Squaryl amide group replacing a phosphate | Creates a unique bend in the duplex conformation. | Studying nucleic acid structure and hybridization. | oup.com |

Molecular and Cellular Mechanisms of Action in Research Models

Enzymatic Phosphorylation and Intracellular Metabolism of 3',5'-Dideoxythymidine in Model Systems

For this compound and other nucleoside analogs to exert their effects, they must first undergo intracellular phosphorylation to their corresponding 5'-triphosphate derivatives. pnas.orgasm.org This metabolic activation is a critical determinant of their potency and cellular activity. nih.gov

The conversion of this compound to its active form is initiated by host cell enzymes. This process generally involves a sequential three-step phosphorylation pathway. While direct studies on this compound's specific kinase pathway are limited in the provided context, the metabolism of structurally related dideoxynucleosides, such as 3'-azido-3'-deoxythymidine (AZT), provides a well-established model. For AZT, the initial phosphorylation to its monophosphate form is catalyzed by thymidine (B127349) kinase. asm.org Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are carried out by thymidylate kinase and nucleoside diphosphate kinase, respectively. asm.org

The efficiency of this phosphorylation can be cell-line dependent and is crucial for the compound's antiviral activity. nih.gov For instance, the phosphorylation of AZT is significantly reduced in thymidine kinase-deficient cell lines. researchgate.net This highlights the essential role of these cellular kinases in the bioactivation of thymidine-based nucleoside analogs.

Following the enzymatic cascade catalyzed by host cell kinases, this compound is converted into this compound triphosphate (ddTTP). asm.org This final triphosphate metabolite is the pharmacologically active molecule that interacts with DNA polymerases and reverse transcriptases. pnas.orgasm.org The intracellular concentration of ddTTP is a key factor that correlates with the biological effect, such as antiviral activity. nih.gov The entire process, from the parent nucleoside to the active triphosphate, relies on the host cell's metabolic machinery.

Role of Host Cell Kinases (e.g., Thymidine Kinase, Thymidylate Kinase) in Analog Activation

Interaction with DNA Polymerases and Reverse Transcriptases

The primary mechanism of action of ddTTP involves its interaction with DNA-synthesizing enzymes, leading to the inhibition of DNA replication.

The fundamental mechanism by which ddTTP inhibits DNA synthesis is through DNA chain termination. wikipedia.orgbiosyn.combaseclick.eutargetmol.com Like other dideoxynucleotides, ddTTP lacks a hydroxyl group at the 3' position of its deoxyribose sugar moiety. wikipedia.orglibretexts.orgnih.gov DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org

When a DNA polymerase incorporates ddTTP into a nascent DNA strand, the absence of the 3'-hydroxyl group makes it impossible to form the next phosphodiester bond. wikipedia.orglibretexts.org This event halts further extension of the DNA chain, effectively terminating the replication process at that specific point. biosyn.comnih.gov This "chain-terminating" property is the cornerstone of its inhibitory action. wikipedia.org

ddTTP is a potent inhibitor of various viral reverse transcriptases (RTs), most notably the RT from Human Immunodeficiency Virus (HIV). nih.govcaymanchem.com It functions as a competitive inhibitor, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. nih.govacs.org Once incorporated, it terminates the synthesis of the viral DNA. pnas.org

The inhibitory potency of ddTTP against HIV-1 RT has been characterized by its inhibition constant (Ki), which reflects the concentration of the inhibitor required to produce half-maximum inhibition. Pre-steady-state kinetic analysis has shown that under high magnesium concentrations (6 mM), the incorporation rate of ddTTP by HIV RT is only modestly slower (approximately 2-fold) than that of the natural substrate dTTP. biorxiv.org The potency of ddNTPs can also be influenced by the specific template being used by the polymerase. nih.gov

Table 1: Inhibition of Viral Reverse Transcriptases by ddTTP

| Enzyme | Organism/Virus | Inhibition Constant (Ki) | Competing Substrate | Citation |

|---|---|---|---|---|

| Reverse Transcriptase | HIV-1 | 25 nM | - | caymanchem.com |

| Reverse Transcriptase | Visna Virus | 40 nM | - | caymanchem.com |

| Reverse Transcriptase | HIV-1 | 41 nM | dTTP | nih.gov |

A critical aspect of ddTTP's molecular action is its differential effect on various host cell DNA polymerases. This selectivity is fundamental to its application in molecular biology research and influences the toxicity profile of related nucleoside analogs.

DNA Polymerase Alpha (α): This polymerase, involved in the initiation of DNA replication, is generally considered to be resistant or largely insensitive to inhibition by ddTTP. nih.govnih.govneb.comresearchgate.net The inhibition constant (Ki) for polymerase alpha has been reported to be greater than 200 µM. nih.gov However, some studies have noted that in the presence of manganese ions (Mn2+), ddNTPs can exhibit strong inhibitory effects on this enzyme. nih.gov

DNA Polymerase Beta (β): In stark contrast to polymerase alpha, DNA polymerase beta, which is primarily involved in DNA repair, is highly sensitive to ddTTP. nih.govneb.comkoreascience.krcore.ac.uk Its Ki value is reported to be less than 2 µM. nih.gov This high sensitivity allows ddTTP to be used as a selective inhibitor to distinguish the activity of polymerase beta from other polymerases in cellular extracts and repair assays. koreascience.krnih.gov

DNA Polymerase Gamma (γ): The mitochondrial DNA polymerase, gamma, is also markedly sensitive to inhibition by ddTTP. caymanchem.comnih.govtaylorandfrancis.comfrontiersin.org An inhibition constant of 400 nM has been reported for the bovine enzyme. caymanchem.com This sensitivity is a key factor in the mitochondrial toxicity associated with some dideoxynucleoside analogs used in antiviral therapy, as inhibition of polymerase gamma can impair the replication of mitochondrial DNA. taylorandfrancis.comoup.com

DNA Polymerase Delta (δ): This major replicative polymerase exhibits an intermediate sensitivity to ddTTP. It is significantly more sensitive than polymerase alpha but less so than polymerase beta. nih.gov The Ki for ddTTP in inhibiting DNA replication and repair processes mediated by polymerase delta has been estimated to be between 25 µM and 40 µM. nih.gov

Table 2: Comparative Inhibition of Mammalian DNA Polymerases by ddTTP

| DNA Polymerase | Primary Function | Sensitivity to ddTTP | Inhibition Constant (Ki) | Citation |

|---|---|---|---|---|

| Alpha (α) | DNA Replication (Initiation) | Low / Insensitive | >200 µM | nih.govresearchgate.net |

| Beta (β) | DNA Repair | High | <2 µM | nih.govneb.com |

| Gamma (γ) | Mitochondrial DNA Replication | High | ~400 nM (bovine) | caymanchem.comnih.gov |

| Delta (δ) | DNA Replication (Elongation) | Moderate | ~25-40 µM | nih.gov |

Substrate Specificity and Inhibition Kinetics with Viral Polymerases (e.g., HIV Reverse Transcriptase)

Effects on Nucleic Acid Synthesis and Replication in in vitro and Cellular Models

The primary mechanism through which this compound and its phosphorylated metabolites exert their effects is by interfering with the synthesis and replication of nucleic acids. As an analog of the natural nucleoside thymidine, it can be metabolized by cellular kinases to its active triphosphate form, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP). trilinkbiotech.com Lacking the crucial 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of ddTTP into a growing DNA strand by a DNA polymerase results in the immediate termination of chain elongation. trilinkbiotech.com

The triphosphate form, ddTTP, is a recognized inhibitor of various DNA polymerases, though its potency varies significantly among the different types. Research indicates that DNA polymerase α, considered the primary enzyme for nuclear DNA replication in eukaryotes, is relatively resistant to ddTTP. nih.govpnas.org In contrast, DNA polymerases β and γ are sensitive to the inhibitor. pnas.orgjst.go.jptandfonline.com

In studies using permeable human fibroblasts, DNA replication was found to be sensitive to ddTTP, with an inhibition constant (Ki) of approximately 40 µM. nih.govacs.org This sensitivity was much greater than that observed for DNA polymerase α (Ki > 200 µM) but less than that for DNA polymerase β (Ki < 2 µM), suggesting the involvement of DNA polymerase δ in the replication process. nih.govacs.org Further studies in HeLa cells confirmed that microinjection of d2TTP (an alternative name for ddTTP) strongly inhibited replicative synthesis. tandfonline.com In a different model using isolated nuclei from sea urchin embryos, related compounds, 2',3'-dideoxy-3'-aminonucleoside-5'-triphosphates, were shown to inhibit the synthesis of Okazaki fragments during replication. biopolymers.org.ua

| Enzyme/Process | Model System | Inhibitory Concentration (Ki) / Effect | Reference |

|---|---|---|---|

| DNA Polymerase α | Human Fibroblasts | > 200 µM | nih.gov |

| DNA Polymerase β | Human Fibroblasts | < 2 µM | nih.gov |

| DNA Polymerase δ | Human Fibroblasts | Sensitive (implicated in replication) | nih.gov |

| Replicative DNA Synthesis | Permeable Human Fibroblasts | ~40 µM | nih.gov |

| Replicative DNA Synthesis | HeLa Cells (microinjected d2TTP) | Strongly inhibited | tandfonline.com |

The synthesis of DNA during repair processes is also a target for ddTTP. Studies have shown that different DNA polymerases are involved in repairing various types of DNA damage, and the sensitivity of these repair processes to ddTTP depends on which polymerase is utilized.

In permeable human fibroblasts, ultraviolet (UV)-induced DNA repair synthesis was inhibited by ddTTP with a Ki of approximately 25 µM, again pointing to a role for the sensitive DNA polymerase δ. nih.govacs.org In HeLa cells, high concentrations of the parent nucleoside, 2',3'-dideoxythymidine (d2Thd), were found to inhibit UV-induced repair synthesis even more effectively than replicative synthesis. tandfonline.com Research on carcinogen-induced DNA repair in HeLa and HEp-2 cells demonstrated that the portion of repair synthesis resistant to aphidicolin (B1665134) (an inhibitor of polymerase α) was sensitive to ddTTP, indicating the involvement of polymerases β and/or γ. jst.go.jp Similarly, in Chinese hamster ovary (CHO)-K1 cells, ddTTP was shown to inhibit the repair of DNA damage induced by both ethyl methanesulfonate (B1217627) (EMS) and bleomycin, suggesting a key role for DNA polymerase β in these repair pathways. koreascience.kr This was corroborated in a study with trout hepatocytes, where bleomycin-induced DNA repair was highly sensitive to ddTTP, consistent with a DNA polymerase β-mediated mechanism. oup.com

| Repair Type | Model System | Effect of ddTTP | Implicated Polymerase | Reference |

|---|---|---|---|---|

| UV-induced | Permeable Human Fibroblasts | Inhibited (Ki ~25 µM) | DNA Polymerase δ | nih.govbiopolymers.org.ua |

| UV-induced | HeLa Cells | Effectively inhibited | Not specified | tandfonline.com |

| Carcinogen-induced | HeLa and HEp-2 Cells | Inhibited aphidicolin-resistant synthesis | DNA Polymerase β and/or γ | jst.go.jp |

| Bleomycin-induced | CHO-K1 Cells | Inhibited | DNA Polymerase β | koreascience.kr |

| EMS-induced | CHO-K1 Cells | Inhibited | DNA Polymerase β (and α) | koreascience.kr |

| Bleomycin-induced | Trout Hepatocytes | Very sensitive to inhibition | DNA Polymerase β | oup.com |

Mitochondria contain their own DNA (mtDNA) and a dedicated replication machinery. The sole DNA polymerase found in mitochondria is DNA polymerase γ (Pol γ), which is responsible for mtDNA replication. pnas.org This enzyme is notably sensitive to inhibition by dideoxynucleoside triphosphates, including ddTTP. pnas.orgtandfonline.comemjreviews.com

The mechanism of toxicity for many nucleoside analogs, such as the antiretroviral drug 2′,3′-dideoxycytidine (ddC), involves the inhibition of Pol γ. nih.gov This inhibition leads to a reduction in mtDNA synthesis, resulting in mtDNA depletion and subsequent mitochondrial dysfunction. nih.govijbs.com Given that ddTTP is a known inhibitor of DNA polymerase γ, it directly interferes with the replication of the mitochondrial genome. tandfonline.comemjreviews.com This action can disrupt the production of essential proteins encoded by mtDNA, which are critical components of the oxidative phosphorylation machinery. nih.gov

Impact on DNA Repair Synthesis

Other Molecular Targets and Biochemical Pathways

Beyond its direct effects on DNA polymerases, this compound and its analogs can interact with other enzymes and pathways, although these mechanisms are generally less characterized.

Research has shown that specific nucleotide analogs can act as inhibitors of nucleases. A closely related compound, deoxythymidine 3',5'-diphosphate (pdTp), is a well-characterized inhibitor of Staphylococcal nuclease. nih.govmedchemexpress.com The binding of pdTp, in the presence of Ca²⁺ ions, to the active site of the nuclease causes a significant conformational change in the enzyme and blocks its activity. nih.govpnas.orgnih.gov

Furthermore, monophosphate derivatives of other dideoxynucleoside analogs have been shown to inhibit nuclease activities. For instance, the 5'-monophosphates of 3'-azido-3'-deoxythymidine (AZT) and 3'-amino-3'-deoxythymidine (B22303) were found to inhibit the 3' to 5' exonuclease (proofreading) activity associated with calf thymus DNA polymerase delta. nih.gov Inhibition of this proofreading function can lead to an increase in the incorporation of nucleoside analogs into DNA. nih.gov The interaction with phosphatases is less defined, though enzymes like T4 polynucleotide kinase possess 3'-phosphatase activity capable of hydrolyzing 3'-phosphate groups from deoxynucleosides, representing a potential, though not directly demonstrated, point of interaction. nih.gov

Nucleotides, particularly cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are fundamental second messengers in a vast array of cellular signaling pathways. drugbank.com The structural modification of nucleosides can produce analogs that interfere with these pathways. acs.org

While there is no direct evidence that this compound itself functions as a signaling molecule, its structure provides a scaffold for the synthesis of potential signaling analogs. The transport of cyclic nucleotides and nucleoside monophosphate analogs is mediated by specific cellular transporters, such as the multidrug resistance proteins MRP4 and MRP5. nih.gov These transporters play a role in regulating the intracellular concentration of these molecules. The potential for derivatives of this compound to be recognized by such transporters or to interact with the enzymes of cyclic nucleotide signaling pathways remains an area for further investigation.

Interaction with Nucleases and Phosphatases (e.g., Staphylococcal Nuclease, p-Nitrophenyl Phosphate (B84403) Cleavage)

Redox Chemistry and Radical Reactions of this compound in Aqueous Systems

The study of the redox chemistry and radical reactions of nucleoside analogues like this compound in aqueous systems is crucial for understanding their behavior in biological environments, particularly in the context of radiation biology and oxidative stress. The primary reactive species in aqueous solutions exposed to ionizing radiation are the hydroxyl radical (•OH), the hydrated electron (e⁻aq), and the hydrogen atom (•H). mdpi.com These radicals can initiate a cascade of reactions with dissolved biomolecules, including nucleosides.

Interaction with Hydroxyl Radicals (•OH)

The hydroxyl radical is a highly reactive and electrophilic species that readily adds to the C5-C6 double bond of the thymine (B56734) base. mdpi.com This addition is a major pathway for •OH reactions with thymine and its derivatives. For thymidine, approximately 60% of •OH radicals add to the C5 position and 30% to the C6 position. A smaller fraction (around 10%) can abstract a hydrogen atom from the methyl group at the C5 position, forming an allylic radical. mdpi.com

The primary adducts formed are the 5-hydroxy-6-yl and 6-hydroxy-5-yl radicals. rsc.org The subsequent reactions of these radical adducts are complex and can lead to a variety of stable products, including thymine glycols and 5-hydroxy-5,6-dihydrothymine. researchgate.net The sugar moiety can influence the stability and subsequent reaction pathways of these base-centered radicals. While direct studies on this compound are limited, research on related compounds like 3'-azido-3'-deoxythymidine (AZT) shows that the hydroxyl radical adds to the thymine base with a high rate constant. researchgate.net

The absence of the 3'- and 5'-hydroxyl groups in this compound would preclude hydrogen abstraction from these positions on the sugar moiety, which is a minor reaction pathway for thymidine. pnas.org This would likely channel the reactivity of •OH almost exclusively towards the thymine base.

Interaction with Hydrated Electrons (e⁻aq)

The hydrated electron is a potent reducing agent that reacts rapidly with the thymine base of nucleosides. This reaction leads to the formation of a transient radical anion. tandfonline.com For thymidine, the radical anion can be protonated at the O4 position or the C6 position of the thymine ring. tandfonline.com Protonation at C6 is an irreversible step that leads to further radical species.

Studies on thymine and thymidine have shown that the electron transfer to the pyrimidine (B1678525) base is a diffusion-controlled process. The subsequent fate of the radical anion is influenced by the surrounding environment, including pH and the presence of proton donors. The sugar moiety's influence on the initial electron attachment is generally considered to be less significant than its effect on the subsequent radical chemistry. nih.gov

Table of Reaction Rate Constants for Related Compounds

To contextualize the potential reactivity of this compound, the following table presents reaction rate constants for the interaction of hydroxyl radicals and hydrated electrons with related pyrimidine nucleosides.

| Compound | Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Thymine | •OH | 5.6 x 10⁹ | |

| Thymidine | •OH | 6.0 x 10⁹ | |

| 3'-Azido-3'-deoxythymidine (AZT) | •OH | 9.0 x 10⁹ | researchgate.net |

| Thymine | e⁻aq | 1.8 x 10¹⁰ | |

| Thymidine | e⁻aq | 1.7 x 10¹⁰ | |

| 3'-Azido-3'-deoxythymidine (AZT) | e⁻aq | 1.9 x 10¹⁰ | researchgate.net |

Formation of Sugar-Centered Radicals

While the primary site of attack by •OH and e⁻aq is the nucleobase, abstraction of hydrogen atoms from the sugar moiety can also occur, leading to the formation of sugar-centered radicals. pnas.org In thymidine, hydrogen abstraction can occur at any of the C-H bonds of the deoxyribose ring. pnas.org For this compound, the absence of the 3'- and 5'-hydroxyl groups simplifies the potential sites of hydrogen abstraction on the sugar. The reactivity order for hydrogen abstraction from the deoxyribose of DNA by •OH radicals has been shown to be 5' > 4' > 3' ≈ 2' ≈ 1'. pnas.org In this compound, the primary sites for abstraction on the sugar would be the C1', C2', and C4' positions.

Applications in Advanced Biological and Biochemical Research Methodologies

Core Application in DNA Sequencing Technologies (e.g., Sanger Dideoxy Method)

The cornerstone application of 3',5'-dideoxythymidine is in the chain termination method of DNA sequencing, famously developed by Frederick Sanger in 1977. nih.gov This technique, often referred to as Sanger sequencing, relies on the in vitro synthesis of DNA by a DNA polymerase. The reaction mixture contains the single-stranded DNA template to be sequenced, a primer to initiate synthesis, a DNA polymerase, and all four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP). nih.govnih.gov Crucially, a small amount of a specific dideoxynucleotide triphosphate (ddNTP), such as this compound 5'-triphosphate (ddTTP), is also included. pnas.org

The key feature of a ddNTP is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. nih.govpnas.org In normal DNA synthesis, this 3'-hydroxyl group is essential for the DNA polymerase to form a phosphodiester bond with the 5'-phosphate group of the next incoming nucleotide, thus elongating the DNA chain. pnas.org When the polymerase incorporates a ddTTP instead of a dTTP, this elongation is halted because there is no 3'-hydroxyl group available for the next phosphodiester bond. pnas.orgbiosynth.com This event is known as chain termination. nih.gov

Because the incorporation of a ddTTP is a random event, the reaction produces a collection of DNA fragments of varying lengths. biosynth.com Each fragment terminates at a position where a thymine (B56734) (T) base occurs in the original template sequence. By separating these fragments by size, the relative position of each thymine can be determined. nih.gov When this process is repeated in separate reactions for each of the other three bases (using ddATP, ddGTP, and ddCTP), the complete DNA sequence can be reconstructed. medchemexpress.com

| Component | Function in Sanger Sequencing |

| DNA Template | The single-stranded DNA molecule whose sequence is to be determined. |

| Primer | A short, single-stranded DNA molecule that is complementary to the start of the template and acts as a starting point for the DNA polymerase. nih.gov |

| DNA Polymerase | The enzyme that synthesizes a new DNA strand complementary to the template. nih.gov |

| Deoxynucleotides (dNTPs) | The four standard building blocks (dATP, dGTP, dCTP, dTTP) for the new DNA strand. |

| Dideoxynucleotides (ddNTPs) | Chain-terminating nucleotides (e.g., this compound 5'-triphosphate) that lack a 3'-OH group and stop DNA elongation when incorporated. pnas.org |

Use of Labeled ddNTPs for Fragment Detection

Early versions of Sanger sequencing used radioactively labeled primers or dNTPs, requiring the four termination reactions to be run in separate lanes of a gel. nih.gov A significant advancement was the development of dye-terminator sequencing, where each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is labeled with a different colored fluorescent dye. nih.govmedchemexpress.com

This innovation allows all four sequencing reactions to be performed in a single tube and separated in a single lane or capillary. pnas.org As the fragments are separated by size via electrophoresis, a laser excites the fluorescent dye on the terminal ddNTP of each fragment. A detector then reads the color of the emitted light, which corresponds to a specific base (A, T, C, or G). medchemexpress.comnih.gov The output is a chromatogram where each colored peak represents a nucleotide in the sequence, allowing for automated and direct reading of the DNA sequence. medchemexpress.com

Optimization for High-Throughput Sequencing Methodologies

The automation of Sanger sequencing, particularly with the advent of fluorescently labeled ddNTPs and capillary electrophoresis, transformed it into a high-throughput methodology. medchemexpress.com Automated DNA sequencers can process hundreds of samples simultaneously, a massive increase in scale compared to the manual, gel-based methods. medchemexpress.comnih.gov This optimization was critical for the success of large-scale genomics projects, most notably the Human Genome Project, which relied on automated Sanger sequencing to determine the sequence of the vast majority of the human genome. nih.gov While newer next-generation sequencing (NGS) technologies have since been developed for whole-genome sequencing, automated Sanger sequencing remains the "gold standard" for smaller-scale applications, such as sequencing individual genes or validating results from NGS studies, due to its high accuracy. nih.gov

Probing DNA Replication Fidelity and Enzymatic Mechanisms

The chain-termination principle of dideoxynucleotides has been adapted to create powerful assays for studying the fidelity of DNA replication. These methods can measure the frequency with which a DNA polymerase incorporates an incorrect nucleotide. In one such approach, a modified DNA sequencing reaction was used to measure the misincorporation of 5-bromouracil (B15302) (BrdU) opposite a guanine (B1146940) (G) in the template strand. pnas.org By comparing the ability of 5-bromodeoxyuridine triphosphate (BrdUTP) to compete with dCTP against chain termination by ddCTP, an average misincorporation frequency for BrdU was determined. pnas.org

A more direct measurement was achieved using 5-bromodideoxyuridine 5'-triphosphate (BrddUTP). By comparing the rate of chain termination caused by BrddUTP opposite a template guanine to the termination rate caused by ddTTP, researchers could quantify the relative frequency of B-G versus T-G mispairs. pnas.org The results showed that B-G mispairs occurred 4 to 10 times more frequently than T-G mispairs, providing a quantitative basis for the known mutagenic properties of 5-bromouracil. pnas.org

| Base Pairing Scenario | Relative Frequency of Formation | Research Context |

| T·A (Correct Pair) | Normal | Control reaction using ddTTP opposite template Adenine (A). pnas.org |

| B·A (Analog Pair) | ~ Normal (Similar to T·A) | Reaction using BrddUTP opposite template Adenine (A). pnas.org |

| T·G (Mispair) | Low | Control reaction showing infrequent misincorporation of ddTTP opposite template Guanine (G). pnas.org |

| B·G (Mispair) | 4-10x Higher than T·G | Reaction showing significantly more frequent misincorporation of BrddUTP opposite template Guanine (G). pnas.org |

These dideoxy-based fidelity assays provide valuable data on how neighboring DNA sequences can influence the error rate of polymerases at specific sites. pnas.org Furthermore, dideoxynucleotides like this compound triphosphate have been instrumental in characterizing mutant DNA polymerases. For instance, studies on a mutant of DNA polymerase β (D246V) that is resistant to certain nucleotide analogs revealed that the mutant enzyme has a higher rate of misincorporating thymine opposite template bases G and C, highlighting the role of specific amino acid residues in maintaining replication fidelity. nih.gov

Studies on Nucleotide Metabolism and Salvage Pathways

Cells can produce nucleotides through two main routes: the de novo synthesis pathway, which builds them from simple precursors, and salvage pathways, which recycle pre-existing bases and nucleosides from the degradation of DNA and RNA. nih.govwikipedia.org this compound and its analogs serve as valuable probes for dissecting these intricate metabolic networks.

The salvage of thymidine (B127349) is initiated by the enzyme thymidine kinase, which phosphorylates it to thymidine monophosphate (TMP). drugbank.com Many organisms, from bacteria to humans, rely on these salvage pathways to maintain the necessary pool of deoxynucleotides for DNA synthesis. utah.eduoup.com Some bacteria, for example, are auxotrophic for deoxynucleosides and depend entirely on salvage pathways for their DNA building blocks. oup.com

By introducing dideoxynucleoside analogs into cells, researchers can study their uptake, phosphorylation, and subsequent effects on nucleotide pools. For example, studies with 3'-azido-3'-deoxythymidine (AZT), a close analog of this compound, showed that it is phosphorylated to its monophosphate form by cytosolic thymidine kinase. nih.gov The resulting azidothymidine monophosphate then acts as an inhibitor of thymidylate kinase, the enzyme responsible for phosphorylating dTMP to dTDP. This inhibition leads to a reduction in the intracellular levels of dTTP, demonstrating how these analogs can perturb the delicate balance of nucleotide metabolism. nih.gov

Development of Research Tools for Specific Enzyme Inhibition and Characterization

The triphosphate form, this compound 5'-triphosphate (ddTTP), functions as a selective inhibitor for a range of DNA polymerizing enzymes and is a key tool for their characterization. trilinkbiotech.com Its inhibitory action stems from its ability to be incorporated into a growing DNA chain, after which it terminates further synthesis. trilinkbiotech.com The efficiency of this inhibition varies between different types of polymerases.

| Enzyme | Organism/System | Inhibition Constant (Ki) / IC50 |

| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | Ki = 25 nM caymanchem.com |

| Visna Virus Reverse Transcriptase | Visna Virus | Ki = 40 nM caymanchem.com |

| DNA Polymerase γ | Bovine | Ki = 400 nM caymanchem.com |

| DNA Polymerase β | Human | Ki < 2 µM nih.gov |

| DNA Polymerase δ | Human | Ki ≈ 25-40 µM nih.gov |

| DNA Polymerase α | Human | Ki > 200 µM nih.gov |

| P. falciparum DNA Polymerase β-like | Plasmodium falciparum | Resistant nih.gov |

Utilization in Cell Culture Models for Studying Cellular Processes (e.g., Differentiation, Proliferation)

Dideoxynucleosides are valuable tools for investigating fundamental cellular processes like proliferation and differentiation in cell culture models. Because these compounds interfere with DNA synthesis, they can be used to selectively affect dividing cells.

A study using a related analog, 3'-deoxy-3'-aminothymidine, demonstrated that the compound readily enters mouse myeloma cells in culture. biopolymers.org.ua Once inside, it is phosphorylated to its triphosphate form and subsequently incorporated into the cellular DNA. This incorporation terminates chain elongation, thereby inhibiting DNA biosynthesis and cell replication. biopolymers.org.ua

The effects of dideoxynucleosides can also differ based on the cell's state. In a study using the related compound 2',3'-dideoxycytidine (ddC) on HepaRG human liver cells, researchers observed that the compound caused mitochondrial dysfunction in both actively proliferating cells and in terminally differentiated, non-dividing cells. nih.gov This demonstrates that dideoxynucleoside analogs can be used to probe the metabolic vulnerabilities of cells in different physiological states, providing insights into the processes that govern cell differentiation and maintenance. nih.gov

Investigations into Viral Replication Mechanisms in in vitro Systems

This compound and its structural relatives, the 2',3'-dideoxynucleosides, are pivotal tools for dissecting the mechanisms of viral replication in in vitro settings. Their utility stems from their function as chain terminators of DNA synthesis, a process central to the life cycle of retroviruses like Human Immunodeficiency Virus (HIV) and other viruses that utilize a reverse transcription step, such as Hepatitis B Virus (HBV). ualberta.caoup.comnih.gov The core mechanism involves the intracellular conversion of the dideoxynucleoside into its active 5'-triphosphate form. nih.govpnas.org This triphosphate derivative then acts as a competitive inhibitor and a substrate for the viral reverse transcriptase (RT). nih.govasm.org

Once the viral RT incorporates the dideoxynucleoside monophosphate into the nascent viral DNA strand, chain elongation is halted. This termination occurs because the nucleoside analogue lacks the 3'-hydroxyl group necessary to form the next 3',5'-phosphodiester bond, effectively breaking the chain. asm.orgmdpi.com This property allows researchers to probe the kinetics and fidelity of viral polymerases and to identify specific points of inhibition within the replication cycle.

In in vitro studies using cell-free systems, the triphosphate forms of dideoxynucleosides have been used to map the termination events during the synthesis of viral DNA. nih.gov Research has shown that the antiviral efficacy of these compounds is dependent on the intracellular concentrations of their triphosphate forms relative to the natural corresponding deoxynucleoside triphosphates (dNTPs). nih.govrupress.org For example, in quiescent peripheral blood mononuclear cells (PBMCs), which have low dNTP pools, nucleoside analogs can cause a significant decrease in the synthesis of early HIV-1 DNA products. nih.gov

Furthermore, combinations of these analogs with other antiviral agents have been studied to investigate synergistic effects. For instance, studies on HIV-1 replication in MT4 cells have demonstrated that combinations of 3'-azido-3'-deoxythymidine (AZT), phosphonoformate (PFA), and 2',3'-dideoxythymidine (ddT) can synergistically inhibit viral replication and RT activity. asm.org This synergistic action highlights the complex interplay of different inhibitory mechanisms that can be exploited in antiviral research. The inhibitory concentrations from such studies provide quantitative data on the potency of these compounds against viral targets.

Table 1: In Vitro Anti-HBV Activity of Selected Dideoxynucleoside Derivatives in 2.2.15 Cells This table presents data on the 50% effective concentration (EC50) required to inhibit HBV replication and the 50% cytotoxic concentration (CC50) for the host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5'-O-(12-methoxydodecanoyl) ester of AZT | 2.7 ± 0.3 | 727 ± 19 | 269.3 | ualberta.cauri.edu |

| 2',3'-Dideoxycytidine (ddC) | 1.3 ± 0.1 | 228 ± 2.8 | 175.4 | ualberta.cauri.edu |

| 2',3'-dideoxyguanosine (ddG) | 10 | >1000 | >100 | oup.com |

| 3'-azido-2',3'-dideoxythymidine (AZT) | >20 | >1000 | - | oup.comuri.edu |

Oligonucleotide Synthesis with Modified Thymidine Units

The chemical synthesis of oligonucleotides provides access to custom DNA and RNA fragments that are indispensable in molecular biology and medicine. wikipedia.org A key area of this field is the incorporation of chemically modified nucleosides to create oligonucleotide analogs with tailored properties. This compound and its related amino- and deoxy-derivatives serve as important building blocks in this process. nih.govoup.com The primary method for creating these synthetic oligonucleotides is solid-phase synthesis using phosphoramidite (B1245037) chemistry. wikipedia.org

In this methodology, nucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain attached to a solid support. wikipedia.org this compound, lacking both the 3' and 5' hydroxyl groups, is not used as an internal building block but its principle—the lack of a key hydroxyl group—is fundamental. For instance, a 3'-deoxythymidine (B150655) unit can be added to the 5' end of a chain to prevent enzymatic ligation or degradation, or a 5'-deoxythymidine (B1662676) unit can be used at the 3' end to terminate synthesis definitively. Related compounds like 3'-amino-3'-deoxythymidine (B22303) and 5'-amino-5'-deoxythymidine (B1215968) are particularly useful. nih.govoup.com These can be incorporated into an oligonucleotide to introduce a reactive amino group for attaching reporter molecules, cross-linking agents, or other functionalities. oup.com

Furthermore, the replacement of the standard phosphodiester linkage with a phosphoramidate (B1195095) bond (e.g., 3'-NH-P-O-5' or 3'-O-P-NH-5') can be achieved using these aminonucleosides. oup.com Such modifications can alter the oligonucleotide's properties, such as its resistance to nuclease degradation and its binding affinity to complementary nucleic acid strands. oup.comtandfonline.com

Research has shown that the strategic placement of modified thymidine units can significantly affect the stability of the resulting nucleic acid duplex. For example, oligothymidylate decamers containing a 3'-amino-3'-deoxythymidine at the terminus or as part of a 3'-NHP(O)(O-)-O-5' internucleoside linkage form unusually stable complexes with complementary poly(dA) strands, as indicated by an increased melting temperature (Tm). nih.govoup.com This enhanced stability is valuable for applications requiring strong target binding, such as in antisense therapies and diagnostic probes.

Table 2: Effect of Modified Thymidine Units on the Melting Temperature (Tm) of Duplexes with poly(dA) This table shows the melting temperatures for 10-mer oligothymidylates (T10) with various modifications when hybridized to a complementary poly(dA) strand. An increase in Tm indicates enhanced duplex stability.

| Oligonucleotide Sequence | Description of Modification | Tm (°C) | Reference |

|---|---|---|---|

| d(T10) | Unmodified control | 22.5 | nih.gov |

| d(T9T(NH2)) | 3'-terminal amino group | 31.5 | nih.govoup.com |

| d(T8TpT(NH2)) | Internal 3'-amino group (phosphodiester link) | 26.5 | nih.gov |

| d(T8T(NHp)T) | Internal 3'-NH phosphoramidate link | 30.5 | nih.gov |

| d((H2N)TpT9) | 5'-terminal amino group | 23.0 | nih.govoup.com |

Structure Activity Relationship Sar and Structural Biology of 3 ,5 Dideoxythymidine and Its Analogs

Impact of 3',5'-Dideoxy Modification on Molecular Interactions and Conformation

The defining characteristic of 3',5'-dideoxythymidine is the absence of hydroxyl groups at both the 3' and 5' positions of the deoxyribose sugar moiety. This modification has profound implications for the molecule's conformation and its ability to form molecular interactions.

The lack of the 3'-hydroxyl group is the basis for its action as a chain terminator in DNA synthesis. DNA polymerases normally catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate of an incoming deoxynucleoside triphosphate. The absence of this 3'-hydroxyl group in an incorporated dideoxynucleoside prevents further chain elongation. pitt.edu

The removal of both the 3'- and 5'-hydroxyl groups also alters the sugar pucker, which is the three-dimensional conformation of the furanose ring. Natural nucleosides exist in an equilibrium between different puckered conformations, typically described as North (C3'-endo) and South (C2'-endo). nih.gov The loss of the hydroxyl groups, which participate in crucial intramolecular and intermolecular hydrogen bonds, can shift this equilibrium. nih.gov For instance, the absence of the furanose oxygen in carbocyclic analogues, a more drastic modification, eliminates the anomeric effect and key gauche interactions, significantly altering the preferred sugar conformation. nih.gov While not as extreme, the 3',5'-dideoxy modification similarly impacts the stereoelectronic properties of the sugar ring.

Systematic SAR Studies of Dideoxynucleoside Analogs

Systematic studies involving the modification of the base, sugar, and phosphate (B84403) moieties of dideoxynucleoside analogs have been crucial in elucidating the structural requirements for antiviral activity.

Modifications to the thymine (B56734) base of dideoxythymidine analogs can significantly impact their biological activity. Studies on pyrimidine (B1678525) nucleosides have shown that substitutions at the C-5 position are particularly important. nih.gov

C-5 Position: Small alkyl substitutions such as methyl (as in thymidine) and ethyl at the C-5 position of the uracil (B121893) ring generally result in potent antiviral activity. nih.gov However, introducing larger alkyl groups or a bromovinyl group at this position leads to a significant reduction in potency. nih.gov

Base Type: Replacing the uracil ring with cytosine or 5-methylcytosine (B146107) can yield analogs with high potency. nih.gov For example, 2',3'-dideoxycytidine (ddC) is a known anti-HIV agent. pitt.edu Conversely, studies on other nucleoside series have found that an adenosine (B11128) base was the most active against certain cancer cell lines, with other nucleobases showing no antiproliferative activity. nih.gov

Minor Groove Interactions: The protein environment of the polymerase active site forms a snug pocket around the nascent base pair. nih.gov While steric fit is a primary determinant of selectivity, specific hydrogen bonds are formed in the minor groove. Conserved amino acid residues in some DNA polymerases form hydrogen bonds with the N3 atom of purines and the O2 atom of pyrimidines, providing a mechanism for checking correct base pairing. nih.gov Modifications that disrupt these interactions can negatively affect incorporation and activity.

Table 1: Impact of C-5 Base Modifications on Antiviral Potency of 3'-Azido-2',3'-dideoxyuridine Analogs

| C-5 Substituent | Relative Antiviral Potency |

|---|---|

| Hydrogen (H) | High |

| Methyl (CH3) | High |

| Ethyl (C2H5) | High |

| Larger Alkyls | Significantly Reduced |

| Bromovinyl | Significantly Reduced |

Data derived from studies on pyrimidine nucleosides related to AZT. nih.gov

Beyond the defining 3',5'-dideoxy feature, other modifications to the sugar ring have been extensively explored to improve the activity and selectivity of nucleoside analogs.

3'-Position: The substituent at the 3'-position is critical. The 3'-azido group, as seen in zidovudine (B1683550) (AZT), confers potent anti-HIV activity. nih.gov Replacing the azido (B1232118) group with an amino or iodo group reduces this activity. nih.gov Fluorine substitution at the 3'-position has also been shown to produce highly active compounds like 3'-fluoro-3'-deoxythymidine. asm.org

2'-Position: Introducing a fluorine atom at the 2' position can increase the stability of the glycosidic bond, which is prone to hydrolysis under acidic conditions. oup.com This modification can make the nucleoside more resistant to degradation.

Unsaturation: The introduction of a double bond between the C2' and C3' carbons, as in stavudine (B1682478) (d4T), makes the sugar ring nearly planar. nih.gov This significant conformational change is tolerated and results in a potent anti-HIV drug. nih.gov

Heteroatom Substitution: Replacing the furanose ring oxygen with sulfur (4'-thionucleosides) or another atom can impart beneficial properties. acs.org Similarly, replacing the C4' carbon with an oxygen (dioxolane) or sulfur (oxathiolane) has led to potent antiviral agents like lamivudine. nih.govacs.org These changes dramatically alter the sugar pucker and flexibility. nih.gov

Table 2: Influence of Sugar Modifications on Anti-HIV Activity of Deoxynucleoside Analogs

| Modification | Example Compound | Effect on Activity |

|---|---|---|

| 3'-Azido | Zidovudine (AZT) | Potent Activity nih.gov |

| 3'-Fluoro | 3'-Fluoro-3'-deoxythymidine (FddThd) | Potent Activity nih.gov |

| 2',3'-Unsaturation | Stavudine (d4T) | Potent Activity nih.gov |

| Oxathiolane Ring | Lamivudine (3TC) | Potent Activity nih.gov |

While this compound itself lacks a 5'-hydroxyl for phosphorylation, its biologically active analogs (which are typically 2',3'-dideoxynucleosides) must be phosphorylated in the cell to their 5'-triphosphate form to be recognized by polymerases. bibliotekanauki.pl Therefore, modifications to the 5'-polyphosphate chain are a key area of SAR studies.

Phosphorylation Requirement: Modification of the 5'-hydroxyl group itself, for instance by removing it (as in this compound) or esterifying it, markedly reduces or abolishes antiviral activity because it prevents the necessary first phosphorylation step by cellular kinases. nih.govbibliotekanauki.pl

Phosphate Mimics: To bypass the often inefficient and variable intracellular phosphorylation steps, researchers have developed analogs where the phosphate or polyphosphate chain is modified. These include mimics with stable P-C bonds, such as phosphonates (P-CH2), which are resistant to hydrolysis by cellular phosphatases. nih.gov

β,γ-Modifications: Modifications of the bond between the beta and gamma phosphates (e.g., β,γ-imido, β,γ-difluoromethylene) can affect how the triphosphate analog binds to the polymerase active site and its subsequent incorporation. nih.gov

Chain Length: The length of the polyphosphate chain is critical. DNA polymerases specifically recognize the triphosphate form. frontiersin.org However, studies have shown that some polymerases can incorporate nucleotides with even longer chains, such as tetraphosphates, sometimes more efficiently than the corresponding triphosphate. frontiersin.org

Effects of Sugar Ring Modifications (beyond 3',5'-dideoxy)

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel, unsynthesized analogs, thereby guiding drug design.

For dideoxynucleoside analogs, QSAR studies have been employed to understand the key physicochemical properties that govern their anti-HIV activity. molaid.com These analyses typically involve calculating various molecular descriptors for a set of analogs with known activities. Descriptors can include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., partition coefficient).

A Hansch-type QSAR analysis applied to a series of 2',3'-didehydro-2',3'-dideoxythymidine derivatives revealed that anti-HIV activity was principally dependent on the steric and electronic characteristics of substituents. molaid.com Such models can be represented by an equation that links biological activity to these calculated descriptors, allowing for the rational design of more potent inhibitors.

Computational Modeling and Molecular Dynamics Simulations of this compound-Enzyme Interactions

Computational techniques provide powerful tools to visualize and analyze the interactions between nucleoside analogs like this compound and their target enzymes at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the nucleoside analog) when bound to the active site of a protein (the polymerase). Docking studies can help rationalize why certain analogs are better substrates than others. For example, modeling can show how the thymine ring binds in a hydrophobic pocket of the enzyme.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular interactions over time. mdpi.comnih.gov These simulations can reveal the conformational flexibility of both the enzyme and the ligand, the stability of key hydrogen bonds, and the role of water molecules in the active site. mdpi.comdovepress.com For instance, MD simulations have been used to study the binding of dideoxynucleotides to the active site of DNA polymerases, showing how the protein accommodates the incoming nucleotide and the subtle conformational changes that occur. nih.gov

Homology Modeling: In cases where the experimental 3D structure of a target enzyme is not available, a homology model can be built based on the known structure of a related protein. researchgate.net Such models have been used to elucidate the observed activities of thymidine (B127349) analogs against enzymes like human mitochondrial thymidine kinase, explaining differences in substrate efficiency and guiding the development of selective inhibitors. researchgate.netnih.gov

These computational approaches, combined with experimental SAR data, provide a detailed understanding of the structural basis for the activity of this compound and its analogs, facilitating the design of new therapeutic agents with improved efficacy.

X-ray Crystallography and Structural Studies of Dideoxynucleoside Complexes

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.orgruppweb.orglibretexts.org In the context of this compound and its analogs, this method has been instrumental in elucidating the structural basis of their interaction with target enzymes, primarily viral reverse transcriptases (RTs) and cellular kinases. rcsb.orgmdpi.comrcsb.org By analyzing the diffraction patterns of X-rays passing through a crystal of the enzyme-ligand complex, researchers can generate a detailed electron density map and build an atomic model of the complex. ruppweb.orgnih.gov This provides invaluable insights into the binding modes, conformational changes, and specific molecular interactions that govern the activity and resistance profiles of these compounds.

Crystal structures of dideoxynucleoside analogs in complex with their target enzymes reveal critical details about their mechanism of action. For instance, the crystal structure of HIV-1 reverse transcriptase in a ternary complex with a DNA template-primer and an incoming dideoxynucleoside triphosphate (ddNTP) analog captures a state poised for catalysis. rcsb.org These studies have shown that upon binding, the enzyme undergoes conformational changes, bringing key residues into proximity with the bound inhibitor. rcsb.org

A significant finding from structural studies is the difference in the sugar pucker conformation between natural deoxynucleoside triphosphates (dNTPs) and their dideoxy counterparts. Crystal structures of wild-type HIV-1 RT in complex with DNA and either dATP or ddATP revealed that the deoxyribose ring of dATP adopts a 3'-endo conformation, whereas the dideoxyribose ring of ddATP is in a 3'-exo conformation. asm.orgnih.gov This difference in sugar geometry can influence the positioning of the triphosphate moiety and affect the rate of incorporation.

Structural studies have also been crucial in understanding the mechanisms of drug resistance. Mutations in the target enzyme can alter the binding pocket, reducing the affinity for dideoxynucleoside analogs while maintaining the ability to bind natural dNTPs. For example, the Q151M mutation in HIV-1 RT has been shown to cause conformational perturbations in the dNTP-binding pocket. asm.orgnih.govrcsb.org X-ray crystal structures of the Q151M mutant and the associated Q151M complex (Q151Mc), which includes additional mutations, have provided a molecular basis for the observed broad resistance to multiple nucleoside RT inhibitors (NRTIs), including dideoxynucleosides. asm.orgnih.govasm.org These structures show that the mutations can lead to the removal of hydrogen bonds, such as the one between Q151 and R72, and alter the conformation of key residues within the active site. asm.orgrcsb.org

The table below summarizes key crystallographic data from studies of dideoxynucleoside complexes with various enzymes.

| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Key Structural Findings |

| 1RTD | HIV-1 Reverse Transcriptase | DNA, Thymidine-5'-triphosphate (TTP) | 3.20 | Captured a catalytic complex poised for dNTP incorporation; revealed clustering of drug resistance mutations near the dNTP binding site. rcsb.org |

| 5TXM | Wild-type HIV-1 Reverse Transcriptase | dsDNA, 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) | 2.70 | Showed a 3'-exo conformation for the dideoxyribose ring of ddATP, contrasting with the 3'-endo pucker of dATP. asm.orgrcsb.org |

| 1NN5 | Human Thymidylate Kinase | 3'-Deoxythymidine-5'-monophosphate (ddTMP), AppNHp | 1.50 | Provided insights into the effect of 3'-substitutions on the catalytic rate of phosphorylation by thymidylate kinase. rcsb.org |

| 3V4I | Q258C HIV-1 Reverse Transcriptase | dsDNA, 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | Not specified in provided context | Used for comparative analysis with d4TTP-bound structures to assess conformational changes. nih.gov |

| 5TXL | Wild-type HIV-1 Reverse Transcriptase | dsDNA, dATP | 2.55 | Revealed a 3'-endo conformation for the deoxyribose ring of the natural substrate dATP. asm.orgnih.gov |

These structural snapshots are critical for rational drug design, enabling the development of new analogs with improved efficacy and the ability to overcome existing resistance mechanisms. ruppweb.org

Advanced Research Topics and Future Directions for 3 ,5 Dideoxythymidine

Development of Novel Synthetic Approaches for Complex Analogs

The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry and biotechnology. Researchers are continuously developing more efficient and stereospecific routes to create complex derivatives of 3',5'-dideoxythymidine, aiming to introduce new functionalities and improve their utility as research tools or therapeutic leads.

An effective synthetic pathway has been developed for 3',5'-diamino-3',5'-dideoxythymidines with both ribo- and xylo- configurations. nih.govbeilstein-journals.org Starting from thymidine (B127349), the synthesis involves a three or four-step reaction sequence to produce the diamino derivatives. beilstein-journals.org These aminonucleosides can be further reacted with salicylic (B10762653) aldehydes to create a new class of chiral salen-type ligands. beilstein-journals.org These ligands form stable, uncharged coordination complexes with metal ions like copper(II), where the metal center has a distorted tetrahedral geometry. beilstein-journals.orgresearchgate.net This approach transforms the nucleoside into a chiral scaffold for transition metal catalysts, which have potential applications in enantioselective synthesis. nih.govbeilstein-journals.org

Another novel approach facilitates a two-step conversion of 3',5'-di-O-tosylthymidine into 5'-amino-5'-deoxythymidine (B1215968) analogs, which notably involves an inversion of the configuration at the 3'-hydroxyl group. acs.org Furthermore, synthetic strategies have been established for phosphonate (B1237965) analogs, such as 3'-azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate (B83284). nih.govacs.org This particular synthesis is a five-step sequence that results in a molecule where the 5'-oxygen is replaced by a methylene (B1212753) group, significantly altering its biochemical properties. nih.gov

Researchers have also focused on creating oligonucleotide analogs. Procedures using solid-support methodology allow for the synthesis of oligonucleotides containing 3'-amino-3'-deoxythymidine (B22303) or 5'-amino-5'-deoxythymidine units. oup.com These modifications can confer unique properties; for instance, oligomers with a 3'-amino group form unusually stable complexes with complementary polynucleotides like poly(dA). oup.com

The table below summarizes some of the synthetic strategies developed for complex this compound analogs.

| Starting Material | Key Transformation | Final Product Class | Reference |

| Thymidine | Mesylation, azidation, reduction | 3',5'-Diamino-3',5'-dideoxythymidines | beilstein-journals.org |

| 3',5'-di-O-tosylthymidine | Two-step conversion with inversion at C3' | 5'-Amino-5'-deoxythymidine analogs | acs.org |

| 3'-Azido-3'-deoxythymidine | Five-step sequence to build phosphonate | 5'-Methylphosphonic acid diphosphate analog | nih.gov |

| Aminonucleosides | Solid-support phosphoramidite (B1245037) chemistry | Modified oligonucleotides | oup.com |

Exploration of New Biochemical Targets and Pathways for Research Probes

While the primary biochemical target of this compound triphosphate (ddTTP) and its analogs is DNA polymerase (and viral reverse transcriptase), researchers are exploring their potential as probes for other biochemical pathways. The unique structural features of these analogs can be exploited to investigate the mechanism and substrate specificity of various enzymes.

The phosphonate analog, 3'-azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate, was synthesized to probe the active site of HIV-1 reverse transcriptase. nih.gov Kinetic studies revealed that the substitution of the 5'-oxygen with a methylene group dramatically reduced its efficiency as a substrate, with a Km value 320-fold greater than that of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP). nih.gov This significant difference in binding affinity highlights the critical role of the 5'-oxygen in the interaction with the enzyme and demonstrates how such analogs can be used to map enzyme-substrate interactions. nih.gov

Another analog, 2',3'-Dideoxythymidine-5'-O-(1-Thiotriphosphate), incorporates a phosphorothioate (B77711) linkage at the alpha-phosphate position. trilinkbiotech.com This modification makes the resulting internucleoside linkage resistant to nuclease cleavage, a valuable property for various biotechnology applications. trilinkbiotech.com Its primary function remains as a chain terminator, but its enhanced stability makes it a useful tool for studying polymerase mechanisms and for applications requiring durable DNA products. trilinkbiotech.com

Beyond polymerases, the ability of certain dideoxynucleoside analogs to permeate cell membranes independently of the nucleoside transport system opens avenues for studying cellular transport mechanisms. For example, 3'-azido-3'-deoxythymidine (AZT) was found to cross the membrane of human erythrocytes and lymphocytes primarily through nonfacilitated diffusion, a property attributed to the lipophilicity of the 3'-azido group. nih.gov This unusual transport mechanism suggests that such analogs could be used as probes to study membrane permeability and non-transporter-mediated uptake of molecules into cells. nih.gov

Engineering of Polymerases for Enhanced Dideoxynucleotide Incorporation

The efficiency of dideoxynucleotide incorporation is a critical factor in applications like Sanger DNA sequencing. Natural DNA polymerases have evolved to strongly discriminate against dideoxynucleotides in favor of their natural deoxy-counterparts. nih.govpnas.org This has driven significant efforts in protein engineering to create mutant polymerases with improved properties for incorporating these chain-terminating analogs.

A key breakthrough in this area was the modification of Taq DNA polymerase. The wild-type enzyme not only selects against dideoxynucleoside triphosphates (ddNTPs) but also incorporates them at widely different rates, with ddGTP being incorporated much faster than other ddNTPs. pnas.orgpnas.org This leads to uneven band intensities in sequencing gels, reducing accuracy. pnas.orgpnas.org Two major mutations have addressed these issues:

F667Y Mutation : Replacing the phenylalanine at position 667 with a tyrosine in Taq polymerase eliminates the enzyme's ability to discriminate against dideoxynucleotides, leading to increased incorporation rates. nih.govpnas.org This variant is widely used for DNA sequencing. pnas.org

R660 Mutations : To solve the problem of uneven incorporation rates, mutations were introduced at the arginine-660 residue. Crystal structure analysis showed that Arg-660 forms specific hydrogen bonds with ddGTP, explaining its preferential incorporation. pnas.orgpnas.org Mutating Arg-660 to other residues (like Asp, Ser, or Phe) selectively reduces the ddGTP incorporation rate, resulting in remarkably even sequencing patterns. pnas.orgpnas.org

Similar engineering strategies have been applied to other polymerases. In T7 DNA polymerase, eliminating its proofreading exonuclease activity was an early step to ensure the stable incorporation of chain terminators. nih.gov For archaeal polymerases like Vent and Pyrococcus furiosus (Pfu), mutating an active site alanine (B10760859) (A488 in Vent, A486 in Pfu) to a larger amino acid was found to increase ddNTP incorporation significantly, leading to the development of enzymes like Therminator™ DNA Polymerase. frontiersin.org

The table below highlights key engineered polymerases and their improved properties regarding dideoxynucleotide incorporation.

| Polymerase | Mutation(s) | Improved Property | Application | Reference |

| Taq DNA Polymerase | F667Y | Increased ddNTP incorporation | DNA Sequencing | pnas.org |

| Taq DNA Polymerase | R660D/F/S/L/Y (in F667Y background) | More even incorporation of all four ddNTPs | DNA Sequencing | pnas.orgpnas.org |

| T7 DNA Polymerase | Lacks 3'-5' exonuclease activity | Stable incorporation of ddNTPs | DNA Sequencing | nih.gov |

| Vent DNA Polymerase | A488C/S/L/V/I/F | Increased ddNTP incorporation (up to 15-fold) | Sanger Sequencing | frontiersin.org |

These engineered enzymes are crucial for modern molecular biology, enabling more accurate and efficient DNA sequencing and other diagnostic applications. nih.govd-nb.info

Integration of this compound in Emerging Biotechnological Applications

Beyond its classic role in Sanger sequencing, this compound and its derivatives are being integrated into a variety of emerging biotechnologies for diagnostics and synthetic biology. nih.gov

One such application is in the detection of single nucleotide polymorphisms (SNPs) and rare mutations. Acyclonucleotides (acyNTPs), which are structurally related to dideoxynucleotides, act as chain terminators and are particularly useful with engineered archaeon DNA polymerases like Therminator™. neb.com Another technique, pyrophosphorolysis-activated polymerization (PAP), uses primers terminated with a dideoxy modification for the sensitive detection of rare mutations. trilinkbiotech.com